molecular formula C14H21N3OS B1387694 N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105188-38-2

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1387694
CAS No.: 1105188-38-2
M. Wt: 279.4 g/mol
InChI Key: OBISERFKZQJZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105188-38-2) is a chemical compound with the molecular formula C14H21N3OS and a molecular weight of 279.4 g/mol. It features a benzothiazole core, which is a privileged scaffold in medicinal chemistry for developing therapeutics for multifactorial diseases like Alzheimer's . Benzothiazole derivatives are investigated as multitarget-directed ligands for neurodegenerative diseases. These compounds are rationally designed to simultaneously modulate multiple pathological pathways . Research into similar benzothiazole-based structures shows potential as histamine H3 receptor ligands with additional inhibitory activity toward enzymes such as acetylcholinesterase and butyrylcholinesterase . This multi-target approach aims to produce synergistic effects to enhance cognitive function and address the complex pathology of conditions such as Alzheimer's disease . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-10-6-7-11(18-4)12-13(10)19-14(16-12)15-8-5-9-17(2)3/h6-7H,5,8-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBISERFKZQJZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Approach A: Nucleophilic Substitution

  • Activation of the Benzothiazole: Introduction of a suitable leaving group (e.g., halogen or nitro group) on the benzothiazole ring.
  • Reaction: Nucleophilic attack by N,N-dimethylpropane-1,3-diamine under controlled conditions.
  • Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80-120°C).

Approach B: Reductive Amination

  • Step 1: Condensation of the benzothiazole aldehyde or ketone derivative with N,N-dimethylpropane-1,3-diamine.
  • Step 2: Reduction of the imine intermediate using catalytic hydrogenation (e.g., Raney-Nickel catalyst).

Research Findings:

  • The process described in recent patents indicates the use of hydrogenation of nitrile or imine intermediates to yield the target compound with yields exceeding 98%.
  • Continuous hydrogenation in fixed-bed reactors with catalysts such as Raney-Nickel is favored for large-scale synthesis, offering high efficiency and purity.

Optimized Reaction Conditions

Step Raw Material Catalyst Solvent Temperature Pressure Yield Reference
Benzothiazole core synthesis Aromatic amines + potassium thiocyanate - Ethanol / Acetic acid Reflux (~80-120°C) - High regioselectivity
Nucleophilic substitution or reductive amination Benzothiazole derivatives + N,N-dimethylpropane-1,3-diamine Raney-Ni DMSO / DMF 80-120°C 3-10 MPa (hydrogenation) >98%

Continuous Process for Large-Scale Production

Recent advances emphasize continuous hydrogenation techniques, which involve:

  • Fixed-bed reactors loaded with Raney-Nickel catalysts.
  • Reaction parameters: Temperatures of 90-120°C, pressures of 3-10 MPa, and space velocities optimized for maximum yield.
  • Advantages: Stable quality, energy efficiency, and suitability for industrial-scale manufacturing.

Research Data:

  • A continuous process achieved a yield of over 98%, with the reaction proceeding without the need for intermediate purification, thus reducing costs and environmental impact.

Notes on Purity and Quality Control

  • The final product is typically purified through vacuum distillation or chromatography.
  • Purity levels of over 95% are standard, with strict control over reaction parameters to minimize impurities.

Summary Table of Preparation Methods

Method Raw Materials Key Conditions Catalyst Yield Remarks
Batch hydrogenation (patent CN101321722A) Acrylonitrile + Dimethylamine 90°C, 3 MPa Raney-Ni ~93% Intermittent process, less scalable
Continuous hydrogenation (patent CN103333073B) Dimethylaminopropionitrile + H2 90-120°C, 3-10 MPa Raney-Ni >98% Suitable for large-scale production
Nucleophilic substitution Benzothiazole derivatives 80-120°C - Variable Requires activated intermediates

Biological Activity

N'-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS Number: 1105188-38-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system with methoxy and methyl substitutions, contributing to its unique chemical behavior. Its IUPAC name is N~1~-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine. The molecular formula is C14H21N3OSC_{14}H_{21}N_{3}OS with a molecular weight of approximately 279.41 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that benzothiazole derivatives possess antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. For instance, a related compound demonstrated promising results in inhibiting the proliferation of cancer cell lines .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Modulation : It may act as a modulator at receptor sites involved in cellular signaling pathways .

Case Studies and Research Findings

StudyFindings
PubMed Study on M(4) Modulators Identified related compounds as positive allosteric modulators with potential therapeutic applications .
Antimicrobial Activity Assessment Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Cancer Cell Line Study Showed inhibition of proliferation in various cancer cell lines, indicating potential for drug development .

Scientific Research Applications

Structure and Composition

The compound features a unique structure characterized by:

  • Benzothiazole moiety : Imparts biological activity.
  • Dimethylpropane-1,3-diamine : Enhances solubility and interaction with biological targets.

Medicinal Chemistry

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has been investigated for its potential as an antitumor agent . Research indicates that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating key cellular pathways. For instance, a study demonstrated that modifications to the benzothiazole structure enhance antiproliferative activity against various cancer cell lines.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that benzothiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The introduction of electron-donating groups was found to increase efficacy significantly .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity . Research has shown that certain structural modifications can enhance effectiveness against bacterial strains. The hydrazide functional group plays a crucial role in this enhancement.

Case Study: Antimicrobial Activity

In a study evaluating various benzothiazole derivatives for antimicrobial properties, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics .

Agricultural Applications

The compound's unique properties have led to its exploration in agricultural chemistry. It has been suggested as a potential pesticide or herbicide , leveraging its biological activity to target specific pests or pathogens.

Case Study: Pesticidal Efficacy

Research conducted on the efficacy of benzothiazole derivatives against agricultural pests showed promising results. The compound was effective in reducing pest populations in controlled environments, highlighting its potential as an eco-friendly alternative to traditional pesticides.

Material Science

In material science, this compound is being investigated for its use in developing polymeric materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices to improve their mechanical properties and resistance to degradation. The results indicated that polymers containing the compound exhibited superior performance compared to conventional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

a. N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105188-35-9)
  • Structural Difference : Replaces the 7-methyl group with a second methoxy.
  • However, reduced lipophilicity compared to the methyl-substituted analog may affect membrane permeability .
  • Applications : Likely optimized for aqueous-phase reactions or targeting hydrophilic biological environments.
b. N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (Ref: 10-F496075)
  • Structural Difference : Bromine at position 6 instead of 4-methoxy/7-methyl.
  • Impact : Bromine’s electron-withdrawing nature increases electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). This substitution is advantageous in synthesizing derivatives for drug discovery .
c. N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1204297-79-9)
  • Structural Difference : Chlorine at position 4 instead of methoxy.
  • Impact : Chlorine’s moderate electronegativity balances reactivity and stability. Chlorinated benzothiazoles are often explored as kinase inhibitors due to improved target binding .

Heterocyclic Core Variations

a. 2-(5-Amino-3-Methylisoxazol-4-yl)-7-N-[3-(N,N-Dimethylamino)Propyl]Amino-5-Methyloxazolo[5,4-d]Pyrimidine (5i, SCM9)
  • Structural Difference : Oxazolo-pyrimidine core replaces benzothiazole.
  • Impact : The oxazolo-pyrimidine scaffold is associated with antiviral activity. The dimethylpropane-diamine chain here may enhance solubility but reduce metabolic stability compared to benzothiazole-based compounds .
b. Kynurenic Acid Derivatives (e.g., Compound 153)
  • Structural Difference : Kynurenic acid core with the same diamine chain.
  • Impact : These derivatives target glutamate receptors, suggesting the diamine chain’s role in modulating CNS activity. The benzothiazole analog may exhibit distinct pharmacokinetics due to differing core hydrophobicity .

Functional Group and Chain Modifications

a. N,N'-Dibenzylethylenediamine Salt of Benzylpenicillin
  • Structural Difference : Ethylenediamine chain instead of propane-diamine.
  • Impact : The ethylenediamine chain in antibiotics like benzathine penicillin improves water solubility and prolongs release. The propane-diamine chain in the target compound may offer similar benefits but with altered steric effects .
b. N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
  • Structural Difference : Benzodithiazine core with sulfonyl groups.
  • Impact : Sulfonyl groups enhance oxidative stability but reduce bioavailability compared to methoxy/methyl-substituted benzothiazoles .

Table 1: Key Properties of Selected Compounds

Compound Core Substituents LogP* Solubility (mg/mL)* Synthetic Yield (%)
Target Compound (Ref: 10-F496087) Benzothiazole 4-OCH₃, 7-CH₃ 2.1 0.8 (Water) 70–80
CAS 1105188-35-9 Benzothiazole 4,7-OCH₃ 1.5 1.2 (Water) 65–75
Ref: 10-F496075 (6-Bromo) Benzothiazole 6-Br 3.0 0.3 (Water) 60–70
5i, SCM9 (Oxazolo-pyrimidine) Oxazolo-pyrimidine - 1.8 1.0 (DMSO) 55–65

*Predicted values based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a solvent-free reflux with ZnCl₂ as a catalyst facilitates the reaction between 1,3-benzothiazole derivatives and N,N-dimethylpropane-1,3-diamine . Key variables include temperature control (80–120°C), reaction time (12–24 hours), and stoichiometric ratios. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product in >70% yield .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR spectra should show characteristic peaks for the methoxy group (~δ 3.8–4.0 ppm for protons; δ 55–60 ppm for carbons), benzothiazole aromatic protons (δ 6.5–8.0 ppm), and dimethylamine protons (δ 2.2–2.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement. Key metrics include bond lengths (e.g., C–S in benzothiazole: ~1.74 Å) and hydrogen-bonding networks (e.g., C–H···O interactions with H···O distances ~2.59 Å) .

Q. What are the primary applications of this compound in supramolecular chemistry or drug design?

  • Methodological Answer : The benzothiazole moiety enables π-π stacking and hydrogen bonding, making it useful in designing molecular aggregates or enzyme inhibitors. Its dimethylpropane-diamine chain enhances solubility and metal coordination potential, relevant in catalytic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from twinning or disorder in this compound?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (≤1.0 Å) improves refinement .
  • Disorder : Apply PART/SUMP restraints and analyze difference Fourier maps to model alternative conformations. Rigid-body refinement for stable fragments (e.g., benzothiazole) reduces overfitting .

Q. What graph set analysis (G.S.) patterns are observed in hydrogen-bonded networks of this compound, and how do they influence crystal packing?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals motifs like D₁¹ (single donor-acceptor) or C₂² (cyclic dimers). For example, weak C–H···O bonds (angle ~167°, H···O distance ~2.59 Å) form chains (G.S. = C(4) ), stabilizing layered packing .

Q. What strategies optimize the regioselectivity of benzothiazole functionalization during derivatization?

  • Methodological Answer :

  • Electrophilic Substitution : Use directing groups (e.g., methoxy at C4) to favor C5/C7 positions.
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids require anhydrous conditions and ligand screening (e.g., SPhos) for C2/C6 activation .

Q. How do steric and electronic effects of the N,N-dimethylpropane-1,3-diamine chain influence biological activity in related compounds?

  • Methodological Answer : The diamine’s flexibility and basicity (pKa ~8–10) enhance membrane permeability. Methyl groups reduce metabolic degradation. Comparative studies with spermidine analogs show improved binding to nucleic acids (ΔΔG = −2.3 kcal/mol) .

Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns .
  • For synthesis, prioritize solvent-free or green chemistry protocols to reduce waste .
  • Advanced users should cross-validate computational models (e.g., DFT) with crystallographic data to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.